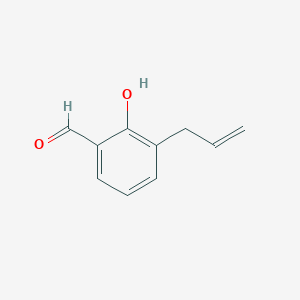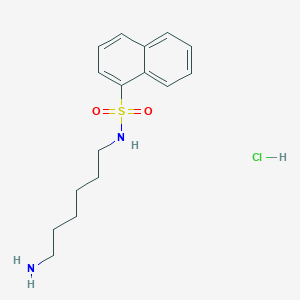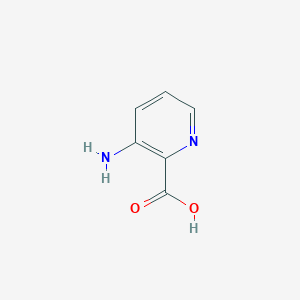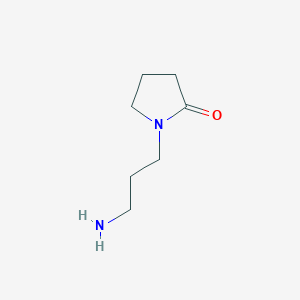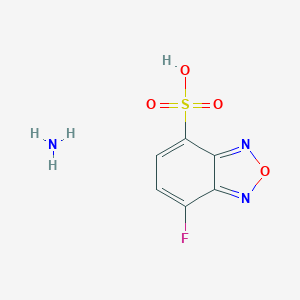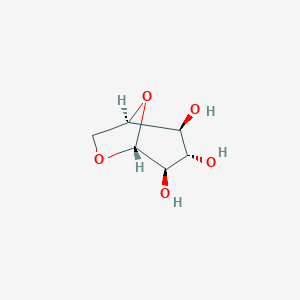![molecular formula C41H47N4O8P B013534 3-[[(2R,3S,5R)-2-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-5-(5-エチニル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリル CAS No. 615288-66-9](/img/structure/B13534.png)
3-[[(2R,3S,5R)-2-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-5-(5-エチニル-2,4-ジオキソピリミジン-1-イル)オキソラン-3-イル]オキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシプロパンニトリル
説明
Phosphoramidite used to replace thymidine residues in oligonucleotides, for duplex stabilization.
科学的研究の応用
オリゴヌクレオチド合成
5-Ethynyl-dU-CEPは、標準的な固相合成条件下で、オリゴヌクレオチドにクリックハンドルを普遍的に導入(5'内部および3'末端)するために使用される機能性ホスホラミダイトです。 .
アジド官能基化部分とのコンジュゲーション
オリゴヌクレオチド(RNA、PNA、DNA)合成後、蛍光色素アジドやアジドアミノ酸などのアジド官能基化部分に、銅触媒クリック反応を用いて効率的にコンジュゲートできます。 .
高度に修飾されたオリゴヌクレオチドの合成
5-Ethynyl dU CEPとは対照的に、TIPS-5-EdU CEPは、高度に修飾されたオリゴヌクレオチド(>10修飾)の副生成物なしの合成を可能にします。 .
アリールアセチレンとの銅触媒カップリング
5-Ethynyl-dU-CEPのエチニル基は、アントラキノン、ビオチン、またはフルオレセインの付加物を有するアリールアセチレンとの銅触媒カップリングに使用できます。 .
アントラキノン含有核酸の合成
パラジウム触媒クロスカップリングにより、エチニル-dU含有オリゴヌクレオチドと2-ヨードアントラキノンを反応させると、DNAの電気化学的用途に有用なアントラキノン含有核酸が得られます。<a aria-label="4: 5. Synthesis of Anthraquinone-Bearing Nucleic Acids" data-citationid="fcb990c9-d145-da29-669e-732470c0d61d-32" h="ID=SERP,5015.1" href="https://biosearchtech.a.bigcontent.io/v1/static/PIS_NACN1-027_Product%20Information
作用機序
Target of Action
5-Ethynyl-dU-CEP, also known as 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used in oligonucleotide synthesis . The compound’s primary targets are the nucleic acids in the DNA sequence where it is incorporated .
Mode of Action
5-Ethynyl-dU-CEP offers convenient click conjugation with an azide to generate a label rigidly attached to one of the oligonucleotide bases . This compound interacts with its targets by being incorporated into the DNA sequence during the synthesis process . Once incorporated, it can undergo a click reaction with an azide to form a stable triazole ring .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Ethynyl-dU-CEP is the DNA synthesis pathway. During oligonucleotide synthesis, this compound is incorporated into the DNA sequence . Post-synthesis, it can undergo a click reaction with an azide, leading to the formation of a stable triazole ring . This modification can be used for various applications, including DNA labeling and bioconjugation .
Pharmacokinetics
It is known that the compound is used in oligonucleotide synthesis and is incorporated into the dna sequence . The compound’s ADME properties and their impact on bioavailability are currently unknown.
Result of Action
The result of the action of 5-Ethynyl-dU-CEP is the incorporation of a modifiable ethynyl group into the DNA sequence . This allows for subsequent click reactions with azides, leading to the formation of a stable triazole ring . This modification can be used for various applications, including DNA labeling and bioconjugation .
Action Environment
The action of 5-Ethynyl-dU-CEP is influenced by the conditions of the oligonucleotide synthesis process . The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat . Therefore, mild deprotection conditions are necessary when using 5-Ethynyl-dU-CEP to prevent this side reaction .
生化学分析
Biochemical Properties
5-Ethynyl-dU-CEP plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is used to introduce click handles universally (5′ internal and 3′ end) into oligonucleotides under standard conditions for solid phase synthesis . The compound can be efficiently conjugated using a copper-catalyzed click reaction to azide functionalized moieties such as fluorescent dye azides and azido amino acids .
Cellular Effects
In cellular processes, 5-Ethynyl-dU-CEP influences cell function by being incorporated into actively dividing cells . It penetrates the cell membranes and is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation of 5-Ethynyl-dU-CEP into genomic DNA . This process can be visualized using fluorescent staining through CuAAC reactions .
Molecular Mechanism
At the molecular level, 5-Ethynyl-dU-CEP exerts its effects through binding interactions with biomolecules and changes in gene expression. The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat . Protecting the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group prevents acid or base catalyzed hydration during oligonucleotide synthesis and workup .
Dosage Effects in Animal Models
The effects of 5-Ethynyl-dU-CEP vary with different dosages in animal models
Metabolic Pathways
5-Ethynyl-dU-CEP is involved in metabolic pathways related to the synthesis of oligonucleotides . It is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation into genomic DNA
特性
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBKGWARVNCVEK-VPJZQFIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47N4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


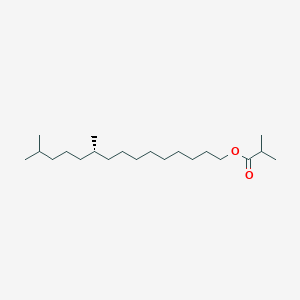


![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)
